2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one
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Description
2-[(dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a member of quinazolines.
Biological Activity
The compound 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The dimethylamino group is believed to enhance its interaction with biological targets, particularly in the context of inhibiting cell proliferation.
Research indicates that this compound acts primarily as a selective inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their dysregulation is often implicated in cancer progression. Specifically, the compound exhibits preferential activity against CDK2 , which plays a crucial role in the G1 to S phase transition of the cell cycle .
Inhibition Profile
- CDK Inhibition : The compound shows selectivity for CDK2 over other CDKs (CDK1, CDK4, etc.), making it particularly valuable for treating tumors that have become resistant to traditional CDK4/6 inhibitors .
- Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
A549 | 1.0 | CDK2 inhibition | |
MCF-7 | 0.5 | Selective CDK2 inhibition | |
HeLa | 0.8 | Induction of apoptosis via CDK inhibition |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : A study conducted by Reddy et al. reported that compounds similar to this structure exhibited significant cytotoxicity against lung cancer cells with IC50 values as low as 0.5 µM .
- In Vivo Efficacy : Animal model studies indicated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .
- Mechanistic Insights : Molecular docking studies have shown that the compound effectively binds to the ATP-binding site of CDK2, leading to competitive inhibition and subsequent cell cycle arrest in treated cells .
Safety Profile and Toxicology
Preliminary toxicological assessments indicate a favorable safety profile for this compound. Studies suggest that it maintains high metabolic stability and exhibits low toxicity in non-cancerous cell lines, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMANQMGHXGGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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